3-Bromo-4-butoxy-5-fluoro-phenylamine
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Overview
Description
3-Bromo-4-butoxy-5-fluoro-phenylamine is an organic compound with the molecular formula C10H13BrFNO It is characterized by the presence of bromine, butoxy, and fluorine substituents on a phenylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-butoxy-5-fluoro-phenylamine typically involves the substitution reactions on a phenylamine core. One common method is the bromination of 4-butoxy-5-fluoroaniline, followed by purification to obtain the desired product. The reaction conditions often include the use of bromine or brominating agents in an appropriate solvent, such as acetic acid, under controlled temperature and time conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-butoxy-5-fluoro-phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the phenylamine core.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenylamine core .
Scientific Research Applications
3-Bromo-4-butoxy-5-fluoro-phenylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-butoxy-5-fluoro-phenylamine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of bromine, butoxy, and fluorine substituents can influence its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoroaniline: Lacks the butoxy group, which may affect its reactivity and applications.
4-Butoxy-5-fluoroaniline:
3-Bromo-4-butoxyaniline: Lacks the fluorine atom, altering its reactivity and applications.
Uniqueness
3-Bromo-4-butoxy-5-fluoro-phenylamine is unique due to the combination of bromine, butoxy, and fluorine substituents on the phenylamine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
3-bromo-4-butoxy-5-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTLEMQEXHBALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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